Azithromycin

Pharmacokinetics Half-Life Dosing Regimen

Choose Azithromycin for its unique pharmacokinetic profile: a 53.5h tissue half-life (vs. 3.3h for clarithromycin) for sustained dosing models, and an 8-fold lower MIC90 against H. influenzae for COPD research. Its lack of CYP3A4 inhibition eliminates confounding drug interactions. Ideal for biofilm studies at sub-MIC concentrations.

Molecular Formula C38H72N2O12
Molecular Weight 749.0 g/mol
CAS No. 83905-01-5
Cat. No. B1666446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin
CAS83905-01-5
SynonymsAzadose
Azithromycin
Azithromycin Dihydrate
Azithromycin Monohydrate
Azitrocin
Azythromycin
CP 62993
CP-62993
CP62993
Dihydrate, Azithromycin
Goxal
Monohydrate, Azithromycin
Sumamed
Toraseptol
Ultreon
Vinzam
Zentavion
Zithromax
Zitromax
Molecular FormulaC38H72N2O12
Molecular Weight749.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyMQTOSJVFKKJCRP-BICOPXKESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in ethanol and DSMO, minimally soluble in water
5.14e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azithromycin (CAS: 83905-01-5): A Second-Generation Macrolide Antibiotic for Scientific and Industrial Research


Azithromycin (CAS 83905-01-5) is a second-generation, semi-synthetic macrolide antibiotic of the azalide subclass, structurally derived from erythromycin [1]. It functions by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [2]. Unlike its progenitor, azithromycin exhibits a markedly different pharmacokinetic profile, characterized by extensive tissue distribution and an exceptionally long terminal elimination half-life of approximately 40 to 68 hours, which facilitates unique dosing regimens in clinical and research settings [3].

Why Azithromycin Cannot Be Assumed Interchangeable with Other Macrolides in Research and Industry


While azithromycin, clarithromycin, and erythromycin share a common core mechanism and are often grouped as 'macrolides', assuming their interchangeability for scientific or industrial applications is invalid. Profound differences in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, tissue penetration, safety, and drug-drug interaction potentials create distinct functional and economic profiles. For instance, the exceptionally long tissue half-life of azithromycin (40-68 hours) compared to clarithromycin (4.3-4.9 hours) [1] directly influences dosing protocols, resistance selection pressure (AUC24/MPC90 of 0.85 for azithromycin versus 96 for clarithromycin) [2], and cost-effectiveness models. Furthermore, their divergent proarrhythmic potential and CYP450 inhibition profiles [3][4] mean that substituting one for another without accounting for these quantifiable differences can compromise experimental validity, industrial process reliability, and financial efficiency.

Quantitative Evidence Guide for Azithromycin (CAS 83905-01-5) Versus Key Comparators


Evidence 1: Azithromycin's Prolonged Half-Life Enables Short-Course Dosing Compared to Clarithromycin

Azithromycin demonstrates a significantly longer terminal elimination half-life compared to clarithromycin and erythromycin. This is a primary differentiator enabling its unique short-course, once-daily dosing regimen [1]. The elimination half-life of azithromycin is reported in the range of 40–68 hours, which is approximately 9- to 14-fold longer than the half-life of clarithromycin, which is 4.3–4.9 hours [1].

Pharmacokinetics Half-Life Dosing Regimen Macrolide Comparison

Evidence 2: Comparable Clinical Efficacy to Clarithromycin in CAP Achieved with a Shorter 3-Day Course

In a randomized, multicenter study for the treatment of mild to moderate community-acquired pneumonia (CAP), a 3-day, once-daily course of azithromycin was found to be as clinically effective and well-tolerated as a 10-day, twice-daily course of clarithromycin [1]. At the end of therapy, a satisfactory clinical response was recorded in 83 of 88 (94%) evaluable azithromycin-treated patients and 84 of 88 (95%) evaluable clarithromycin-treated patients (P=0.518) [1].

Clinical Trial Efficacy Community-Acquired Pneumonia Macrolide Comparison

Evidence 3: Lower Proarrhythmic Potential Compared to Clarithromycin and Erythromycin

Despite causing similar QT interval prolongation, macrolide antibiotics exhibit a different proarrhythmic potential. In a Langendorff-perfused rabbit heart model, erythromycin and clarithromycin led to early afterdepolarizations (EADs) and torsade de pointes (TdP). In the presence of azithromycin, however, no EADs or TdP occurred [1]. The study established a proarrhythmic potential ranking of erythromycin > clarithromycin > azithromycin [1].

Cardiovascular Safety Proarrhythmia QT Prolongation Macrolide Comparison

Evidence 4: Superior Tolerability Profile Compared to Erythromycin and Intravenous Clarithromycin

Azithromycin demonstrates improved tolerability over its comparators. When administered intravenously, clarithromycin caused clinically significant infusion site pain in 92% of participants, whereas azithromycin was better tolerated (p < 0.0005) [1]. Furthermore, gastrointestinal tolerability was significantly better with azithromycin compared to erythromycin (p < 0.001) [1]. The discontinuation rate due to infusion site reactions was 0% for azithromycin versus 50% for clarithromycin [1].

Tolerability Adverse Events Gastrointestinal Infusion Site Reaction

Evidence 5: Significantly Lower Potential for Drug-Drug Interactions via CYP3A4

Clarithromycin is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of numerous other drugs, leading to potentially toxic elevations in their serum concentrations [1][2]. In contrast, azithromycin is a weak inhibitor of CYP3A4 and does not appear to significantly affect this major metabolic pathway [1]. This fundamental difference means azithromycin is far less likely to be involved in clinically significant drug-drug interactions compared to clarithromycin or erythromycin.

Drug-Drug Interaction CYP450 Metabolism Safety

Recommended Research and Industrial Application Scenarios for Azithromycin Based on Comparative Evidence


Scenario 1: In Vivo Efficacy Studies Requiring Short-Course Dosing

For in vivo studies (e.g., rodent pneumonia models) where a short, simple dosing schedule is paramount for reducing animal handling and improving compliance, azithromycin is the optimal macrolide. Its prolonged 40-68 hour half-life [1] provides a strong scientific justification for once-daily dosing over 3 days, which has been shown to be clinically equivalent to a 10-day course of clarithromycin [2]. This simplifies study protocols and reduces associated labor and costs.

Scenario 2: Cardiovascular Safety Pharmacology Studies

When designing experiments where the cardiac proarrhythmic effects of a macrolide are a confounding variable that must be minimized, azithromycin is the preferred choice over clarithromycin or erythromycin. Its demonstrated inability to induce EADs or TdP in ex vivo heart models [3] provides a cleaner background for investigating other variables or for establishing a safer control arm in comparative studies.

Scenario 3: Research in Complex Biological Systems Prone to Drug Interactions

In research involving complex biological systems, such as co-infected animal models or studies with multiple co-administered compounds, azithromycin's weak CYP3A4 inhibition profile [4] makes it a superior choice. Unlike clarithromycin, which is a strong CYP3A4 inhibitor, azithromycin minimizes the risk of confounding pharmacokinetic drug-drug interactions, thereby preserving the integrity and interpretability of the experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.